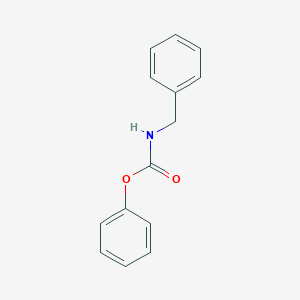

phenyl N-benzylcarbamate

Vue d'ensemble

Description

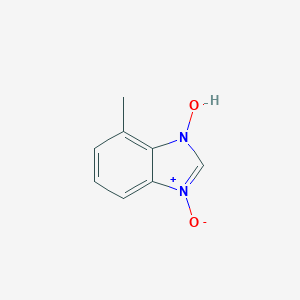

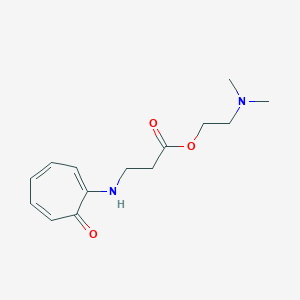

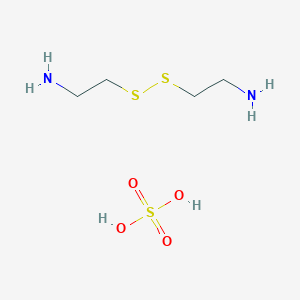

Phenyl N-benzylcarbamate is a chemical compound with the linear formula C14H13NO2 . It is a solid substance .

Synthesis Analysis

A practically simple, catalyst-free, and scalable synthesis of N-substituted ureas has been developed . This method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . A variety of N-substituted ureas, including phenyl N-benzylcarbamate, can be synthesized using this method .Molecular Structure Analysis

The molecular structure of phenyl N-benzylcarbamate consists of a total of 33 bonds, including 21 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aromatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis

Phenyl radicals, which are related to phenyl N-benzylcarbamate, have been studied for their reactivity . The modulation of H-abstraction reactivity of phenyl radicals by distonic ions has been reported .Physical And Chemical Properties Analysis

Phenyl N-benzylcarbamate has a molecular weight of 227.26 . It is a solid substance .Applications De Recherche Scientifique

Chemical Synthesis

Phenyl N-benzylcarbamate is used in chemical synthesis . It is a carbamate ester, which is an important class of organic compounds that find wide application in the chemical industry .

Preparation of Carbamates

Phenyl N-benzylcarbamate can be used in the preparation of other carbamates . Carbamates are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Use as Protecting Groups

Carbamates, including phenyl N-benzylcarbamate, can be used as protecting groups for amine functionality . This is particularly useful in complex organic synthesis where selective reactions are required.

Phosgene-Free Synthesis

Phenyl N-benzylcarbamate can be synthesized in a phosgene-free manner . This is an environmentally friendly process that reduces the application of hazardous materials and minimizes energy consumption .

Reaction with Dimethyl Carbonate

Phenyl N-benzylcarbamate can be synthesized by the reaction of amines with dimethyl carbonate . This is a safe, clean, and green carbamoylating agent with lower negative environmental impact .

Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-Nmethylcarbamates

Phenyl N-benzylcarbamate can be used in the synthesis of substituted phenyl N-(2-hydroxybenzyl)-Nmethylcarbamates . These compounds were prepared by the reaction of substituted 2-hydroxybenzyl-Nmethylamines with phenyl chlorocarbonates .

Safety and Hazards

Mécanisme D'action

Target of Action

Phenyl N-benzylcarbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines, particularly in the synthesis of peptides . .

Mode of Action

Carbamates in general can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid or heat .

Biochemical Pathways

Carbamates are known to play a crucial role in the synthesis of peptides .

Result of Action

Carbamates, including phenyl n-benzylcarbamate, are known to be useful in the synthesis of peptides .

Propriétés

IUPAC Name |

phenyl N-benzylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(17-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXFWNLKXAIQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944604 | |

| Record name | Phenyl hydrogen benzylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-benzylcarbamate | |

CAS RN |

22003-17-4 | |

| Record name | Carbamic acid, N-(phenylmethyl)-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022003174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl hydrogen benzylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)

![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)